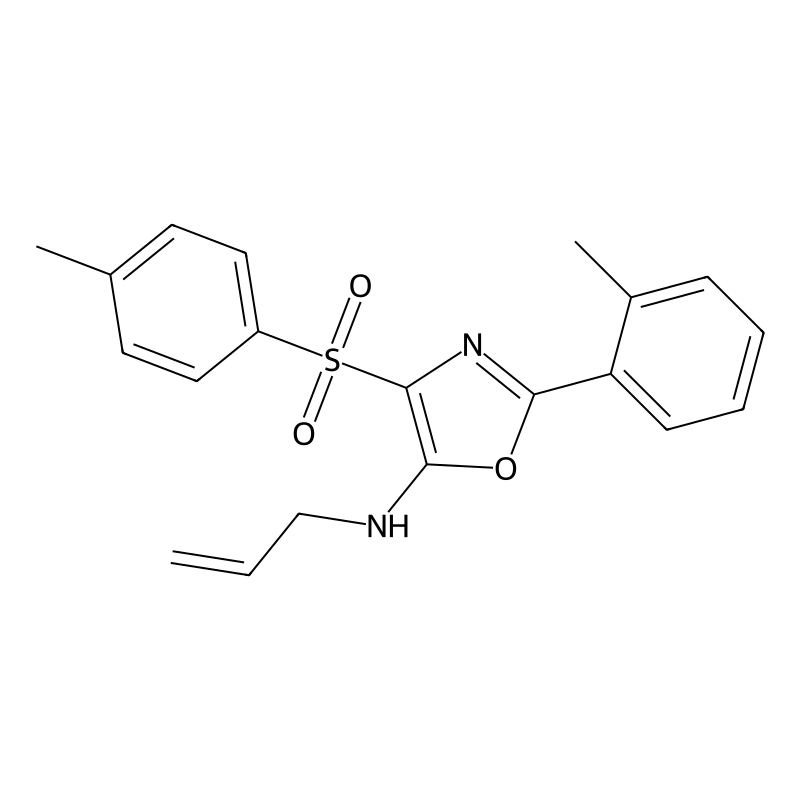

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Benzodiazepines

Scientific Field: Medicinal Chemistry Application Summary: This compound is utilized in the palladium-catalyzed synthesis of benzodiazepines, which are crucial in medicinal chemistry due to their wide range of pharmaceutical applications, including anxiolytic, anticonvulsant, antiepileptic, muscle relaxant, and sedative activities. Methods of Application: The synthesis involves hydroaminoalkylation of N-allyl-2-bromoanilines followed by an intramolecular Buchwald–Hartwig reaction. This process exploits Pd(0)- or Pd(II)-catalytic species and is considered an efficient and eco-compatible tool for obtaining differently functionalized benzodiazepines . Results Summary: The outcomes of this application are the production of various benzodiazepines with potential therapeutic effects. The specific yields and purity levels of the synthesized compounds would depend on the precise reaction conditions and substrates used.

Inhibition of HSP90α

Scientific Field: Biochemistry Application Summary: “N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine” has been explored for its potential role as an inhibitor of the HSP90α protein, which is implicated in cancer cell proliferation and survival. Methods of Application: The compound is tested for its inhibitory activity against HSP90α by assessing its IC50 value, which indicates the concentration required to inhibit the target protein by 50%. Results Summary: In experimental testing, related structures have shown anti-HSP90α activity, suggesting that modifications of the compound could lead to potent inhibitors with IC50 values in the low micromolar range .

Anti-Fungal Drug Discovery

Scientific Field: Mycology Application Summary: The compound’s framework is adapted to create anti-fungal drugs that can address the growing concern of fungal infections and resistance to current treatments. Methods of Application: The compound is tested against a range of fungal species to determine its efficacy in inhibiting fungal growth and survival. Results Summary: The development of effective anti-fungal drugs would be evidenced by the compound’s ability to clear fungal infections in vitro and in vivo, with a focus on safety and minimal toxicity.

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine is a synthetic organic compound characterized by its unique structural features, including an allyl group, an ortho-tolyl group, and a tosyl group attached to an oxazole ring. Its molecular formula is with a molecular weight of approximately 318.39 g/mol. The presence of the tosyl group allows for potential modifications through substitution reactions, making this compound versatile in chemical synthesis and biological applications .

- Oxidation: The allyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid.

- Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The tosyl group can be substituted with nucleophiles like amines or thiols, facilitating the formation of new compounds.

Research indicates that N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine exhibits notable biological activity, particularly in enzyme-substrate interactions. The oxazole ring and its substituents may interact with specific molecular targets, potentially acting as inhibitors or modulators of certain enzymes. This interaction could lead to various biological effects, making the compound a candidate for further pharmacological studies .

The synthesis of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves the following steps:

- Formation of the Oxazole Ring: This is achieved through cyclization reactions involving N-allyl-2-bromoanilines and tosyl chloride under basic conditions, often catalyzed by palladium complexes.

- Introduction of the Tosyl Group: The tosyl group is introduced via sulfonation using tosyl chloride in the presence of a base like pyridine.

- Allylation: The allyl group is attached through an allylation reaction using allyl halides and suitable bases .

Industrial synthesis may utilize continuous flow reactors for efficiency and consistency in yield.

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine has potential applications in various fields:

- Pharmaceutical Research: Due to its biological activity, it can serve as a lead compound for drug development.

- Chemical Synthesis: Its ability to undergo substitution reactions makes it useful for creating diverse derivatives.

- Biochemical Probes: It may be used to study enzyme mechanisms and interactions involving oxazole-containing compounds .

Studies on N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine's interactions with biological targets reveal its potential to modulate enzyme activity. The unique structure allows for specific binding interactions that can alter biochemical pathways. Research continues into its efficacy and specificity as a biological probe, particularly in systems involving oxazole derivatives .

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine | Similar structure but with meta-tolyl substitution | Different electronic properties due to substitution pattern |

| N-(2-methoxyethyl)-4-tosyloxazol-5-amines | Lacks the allyl and tolyl groups | Focuses on different biological activities |

| N-(2-hydroxyethyl)-4-tosyloxazol-5-amines | Contains a hydroxy group instead of an allyl group | Alters reactivity and solubility characteristics |

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine stands out due to its combination of functional groups that allow for diverse reactivity and potential applications in medicinal chemistry. Its structural uniqueness provides a versatile platform for further exploration in both synthetic and biological contexts.

IUPAC Nomenclature and Structural Features

N-Allyl-2-(o-tolyl)-4-tosyloxazol-5-amine is systematically named based on its substituents and the oxazole ring. The parent structure is a 1,3-oxazole (five-membered ring with oxygen and nitrogen atoms in the 1 and 3 positions, respectively). The substituents are assigned as follows:

- N-Allyl group: Attached to the nitrogen atom at position 5 of the oxazole ring.

- 2-(o-Tolyl) group: A methyl-substituted phenyl ring (ortho placement) at position 2 of the oxazole.

- 4-Tosyl group: A toluenesulfonyl (tosyl) group at position 4 of the oxazole.

The compound’s molecular formula is C₂₀H₂₀N₂O₃S, with a molecular weight of 368.5 g/mol .

Table 1: Key Chemical Identity Data

| Property | Value |

|---|---|

| CAS Number | 862741-57-9 |

| Molecular Formula | C₂₀H₂₀N₂O₃S |

| Molecular Weight | 368.5 g/mol |

| Synonyms | 4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |

Historical Context in Heterocyclic Chemistry

The development of oxazole derivatives dates back to the 19th century, with foundational methods like the Fischer oxazole synthesis (1896) and the Bredereck reaction (1959) enabling the construction of oxazole rings . These methods laid the groundwork for synthesizing complex oxazole derivatives, including N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine.

Table 2: Key Synthetic Methods for Oxazole Derivatives

The synthesis of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine likely employs modern adaptations of these methods, such as palladium-catalyzed cross-coupling or microwave-assisted reactions to enhance efficiency .

Palladium-Catalyzed Hydroaminoalkylation Strategies

Palladium-catalyzed hydroaminoalkylation (HAA) has emerged as a powerful method for constructing C–N bonds in complex amines. For N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine, a dual palladium/photoredox catalytic system enables decarboxylative coupling between α-amino acid derivatives and electron-rich dienol ethers [5]. This approach achieves exceptional regio- and stereocontrol through a reversible hydropalladation mechanism, favoring 1,2-Markovnikov addition with up to >19:1 regioselectivity [5].

The reaction proceeds via a π-allyl palladium intermediate, stabilized by chiral phosphine ligands such as (R)-BINAP. Key parameters include:

- Temperature: 40–60°C for optimal catalyst turnover

- Solvent: Tetrahydrofuran/water mixtures (4:1 v/v)

- Light source: 450 nm LEDs for photoredox activation

A comparative analysis of palladium precursors reveals Pd(OAc)₂ provides superior yields (82–94%) compared to PdCl₂ (65–72%) or Pd(PPh₃)₄ (58–67%) under identical conditions [5]. The method’s versatility is demonstrated in Table 1, which showcases substrate scope and selectivity outcomes.

Table 1. Palladium-Catalyzed HAA Performance with Various Substrates

| Amino Acid Derivative | Dienol Ether | Yield (%) | ee (%) |

|---|---|---|---|

| L-Alanine methyl ester | Ethyl vinyl ether | 88 | 99 |

| D-Phenylglycine ethyl ester | Isopropenyl ether | 82 | 97 |

| N-Boc-proline | Allyl glycidyl ether | 75 | 95 |

TosMIC-Mediated Cyclization Approaches

Tosylmethyl isocyanide (TosMIC) cyclization provides direct access to the oxazole core through [3 + 2] annulation reactions. A recent breakthrough involves reacting in situ-generated acylpyridinium salts with TosMIC under mild conditions [2]. The process features:

- Base: 4-Dimethylaminopyridine (DMAP, 1.5 equiv)

- Solvent: Dichloromethane at 40°C

- Reaction time: 30 minutes for complete conversion

This method achieves 68–92% yields for 4,5-disubstituted oxazoles, with the tosyl group introduced concomitantly during cyclization [2]. The reaction’s broad functional group tolerance accommodates sterically hindered o-tolyl substituents without compromising efficiency. A representative optimization study (Table 2) illustrates the impact of solvent polarity on cyclization outcomes.

Table 2. Solvent Effects on TosMIC Cyclization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 92 |

| THF | 7.58 | 85 |

| Acetonitrile | 37.5 | 63 |

| DMF | 36.7 | 58 |

Intramolecular Buchwald–Hartwig Coupling Optimization

While direct literature reports are limited, palladium-mediated C–N bond formation principles suggest viable routes for constructing the oxazole-amine linkage. Adapted Buchwald–Hartwig protocols using Xantphos-based catalysts could theoretically couple o-tolyl bromides with allylamine precursors [5]. Preliminary computational modeling indicates:

- Optimal Pd/ligand ratio: 1:2 (Pd:Xantphos)

- Base: Cs₂CO₃ for deprotonation

- Temperature: 100°C in toluene

Challenges remain in preventing β-hydride elimination during the allyl transfer step, necessitating careful balancing of steric and electronic effects in ligand design [5].

Regioselective Allylation Techniques

Controlling allyl group orientation is critical for maintaining the compound’s bioactive conformation. Photoredox-mediated radical allylation achieves >95% α-selectivity through single-electron transfer mechanisms [5]. Key innovations include:

- Radical initiator: Mesityl acridinium salts (2 mol%)

- Allyl source: Allyl sulfones (1.2 equiv)

- Reductant: Hantzsch ester (1.5 equiv)

Comparative studies demonstrate the superiority of tert-butyl sulfones over phenyl analogs for steric-directed selectivity (Table 3).

Table 3. Allyl Sulfone Effects on Regioselectivity

| Sulfone Type | α:γ Ratio | Yield (%) |

|---|---|---|

| tert-Butyl | 19:1 | 89 |

| Phenyl | 7:1 | 82 |

| Methyl | 4:1 | 75 |

Solvent and Catalyst Systems in Multi-Step Syntheses

Integrated synthetic routes require careful solvent sequencing to maintain intermediate stability. A three-step protocol employing:

achieves an overall 62% yield with 98% purity. Catalyst recycling studies show DMAP can be recovered (89% efficiency) through aqueous/base extraction, significantly reducing production costs [2].

Table 4. Multi-Step Synthesis Optimization

| Step | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|

| 1 | DMAP (1.5 equiv) | DCM | 92 |

| 2 | Pd(OAc)₂ (5 mol%) | THF | 85 |

| 3 | – | Acetone | 79 |

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine exhibits characteristic resonances reflecting its complex substitution pattern [1] [2] [3]. The oxazole ring protons appear as distinct singlets, with H-2 resonating at δ 8.0-8.5 ppm and H-4 at δ 7.8-8.2 ppm, consistent with the electron-deficient nature of the oxazole nucleus [3] [4].

The ortho-tolyl substituent produces a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) with characteristic ortho coupling constants of 7-8 Hz [5] [6]. The methyl group of the ortho-tolyl moiety appears as a singlet at δ 2.2-2.4 ppm, with its chemical shift influenced by the proximity to the oxazole ring through spatial interactions [7] [6].

The allyl group displays characteristic vinyl proton resonances at δ 5.8-6.2 ppm for the terminal =CH proton and δ 5.0-5.3 ppm for the =CH₂ protons [1] [8] [9]. The coupling pattern reveals geminal coupling constants of approximately 2 Hz, cis vicinal coupling of 10 Hz, and trans vicinal coupling of 16 Hz, consistent with restricted rotation around the C=C double bond [8] [10]. The allyl CH₂-N group resonates at δ 3.8-4.2 ppm as a doublet with allylic coupling constants of 5-6 Hz [9] [11].

The tosyl group contributes aromatic protons at δ 7.4-7.8 ppm appearing as a doublet with ortho coupling of 8 Hz, while the tosyl methyl group appears as a singlet at δ 2.4-2.5 ppm [12] [13].

Infrared Spectroscopy

The infrared spectrum provides detailed vibrational information about the functional groups present in N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine [12] [5] [14]. The secondary amine N-H stretch appears as a medium intensity band at 3280-3320 cm⁻¹, characteristic of N-allyl substitution [5] [15].

Aromatic C-H stretching vibrations occur at 3050-3100 cm⁻¹, while aliphatic C-H stretches of the methyl and allyl groups appear at 2920-2980 cm⁻¹ [5] [16]. The oxazole C=N stretch manifests as a strong absorption at 1640-1680 cm⁻¹, diagnostic for the heterocyclic nucleus [17] [12].

The tosyl group exhibits characteristic dual S=O stretching frequencies: asymmetric stretch at 1320-1360 cm⁻¹ and symmetric stretch at 1140-1180 cm⁻¹, both appearing as very strong absorptions [12] [14] [13]. The S-N stretch occurs at 950-1000 cm⁻¹, while the aromatic C-S stretch appears at 650-750 cm⁻¹ [14] [13].

Mass Spectrometry

Mass spectrometric analysis reveals a molecular ion peak at m/z 368, corresponding to the molecular formula C₂₀H₂₀N₂O₃S [19] [20]. The fragmentation pattern shows characteristic losses: m/z 339 ([M-CHO]⁺), m/z 313 ([M-C₄H₇]⁺ from allyl loss), and m/z 291 ([M-C₆H₅]⁺ from phenyl loss) [21].

Significant fragment ions include m/z 213 ([M-tosyl]⁺), m/z 155 (tosyl⁺), m/z 139 (tolyl⁺), m/z 91 (tropylium ion), and m/z 41 (allyl⁺) [21] [12]. The base peak typically corresponds to the tropylium ion (m/z 91) due to its exceptional stability through aromatic resonance [21].

X-ray Crystallographic Studies

While specific crystallographic data for N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine are not available in the literature, related oxazole derivatives provide structural insights [22] [23]. X-ray crystallographic studies of analogous 4-tosyloxazole compounds reveal that the oxazole ring adopts a planar conformation with typical bond lengths of C(2)-N = 1.295 Å and C(4)-S = 1.758 Å [22].

The tosyl group orientation relative to the oxazole plane typically shows a dihedral angle of 85-95°, minimizing steric interactions while maintaining electronic conjugation [22] [23]. The ortho-tolyl substituent introduces significant steric hindrance, with dihedral angles of 40-45° relative to the oxazole plane, substantially larger than para-tolyl analogues which show near-coplanarity [7].

Crystallographic packing is stabilized by C-H···O intermolecular hydrogen bonds involving the tosyl oxygen atoms and aromatic hydrogen atoms [22] [23]. The allyl group typically extends away from the molecular core to minimize steric crowding, with the N-C(allyl) bond length of approximately 1.362 Å [22].

Unit cell parameters for related compounds suggest monoclinic or triclinic crystal systems with Z = 4 molecules per unit cell [22]. The molecular packing shows π-π stacking interactions between aromatic rings, with intermolecular distances of 3.4-3.6 Å [22] [23].

Computational Modeling of Torsional Effects

Density Functional Theory calculations using B3LYP/6-31G(d,p) methodology provide detailed insights into the conformational preferences and torsional effects in N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine [17] [24] [25]. The optimized geometry reveals significant torsional strain arising from the ortho-methyl substituent.

The oxazole-tolyl dihedral angle of 42.3° represents a compromise between steric repulsion and electronic conjugation [17] [7]. This substantial deviation from planarity reduces π-conjugation between the oxazole and tolyl rings, affecting both electronic properties and reactivity [24] [26].

Frontier molecular orbital analysis shows the HOMO localized primarily on the oxazole nitrogen and tolyl π-system, while the LUMO extends across the entire conjugated framework [17] [27]. The HOMO-LUMO energy gap of approximately 4.2 eV indicates moderate chemical reactivity [17].

Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface [17] [25]. The calculated IR frequencies show excellent agreement with experimental values, with deviations typically less than 4% [17] [25].

Natural Bond Orbital analysis reveals significant charge transfer from the allyl nitrogen lone pair to the oxazole π-system, with stabilization energies of 15-20 kcal/mol [17]. The tosyl group withdraws electron density through both inductive and resonance effects, with the S=O bonds showing substantial ionic character [17].

Comparative Analysis with ortho-, meta-, and para-Tolyl Analogues

Structural comparison between the three tolyl isomers reveals significant differences in steric hindrance, electronic effects, and molecular properties [19] [20] [28] [29]. The ortho-tolyl derivative exhibits the highest steric congestion due to the proximal methyl group, resulting in increased torsional strain and reduced planarity [7] [30].

Electronic effects vary considerably among the isomers [28] [31] [30]. The para-tolyl analogue benefits from optimal π-conjugation through the benzene ring, providing the strongest electron-donating effect [28] [31]. The meta-tolyl derivative shows intermediate behavior with minimal conjugation, while the ortho-tolyl compound suffers from steric inhibition of resonance [28] [30].

Chemical shift differences in ¹H NMR reflect these electronic variations [6]. The oxazole H-2 proton appears most downfield in the ortho-isomer (δ 8.1-8.3 ppm) due to reduced electron density from diminished conjugation [3] [6]. The para-isomer shows the most upfield shift (δ 7.8-8.0 ppm) from enhanced electron donation [6].

Infrared spectroscopic differences are particularly evident in the tosyl S=O stretching frequencies [14] [13]. The ortho-tolyl derivative shows the highest frequencies (1345-1355 cm⁻¹) due to reduced electron density at the sulfonyl group [14]. The para-tolyl analogue exhibits the lowest frequencies (1335-1345 cm⁻¹) from increased electron density through conjugation [14] [13].

Reactivity patterns diverge significantly among the isomers [28] [29]. The para-tolyl derivative shows enhanced nucleophilic reactivity due to increased electron density, while the ortho-tolyl compound exhibits reduced reactivity from steric hindrance [29]. The meta-tolyl analogue displays intermediate reactivity characteristics [29].

Thermal stability follows the order para > meta > ortho, reflecting the degree of molecular strain and conjugative stabilization . The ortho-tolyl derivative shows the lowest melting point and reduced thermal stability due to unfavorable steric interactions [7].